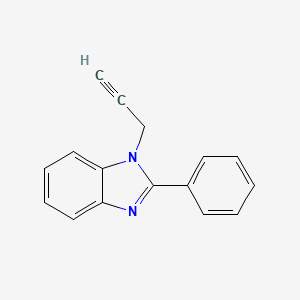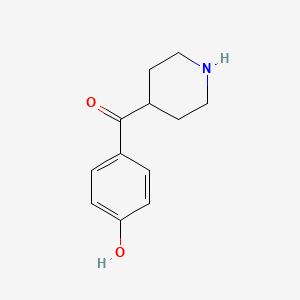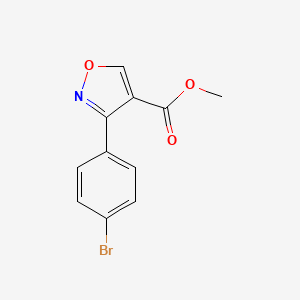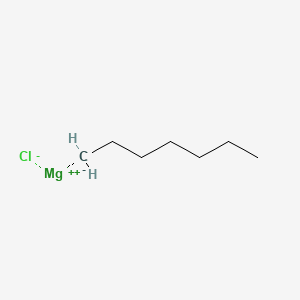![molecular formula C19H19N3O2 B3266230 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline CAS No. 420831-75-0](/img/structure/B3266230.png)
2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline
Übersicht
Beschreibung
2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline is a derivative of the indolo[2,3-b]quinoxaline class of compounds . These compounds are a widespread class of heterocyclic compounds that have significant applications in materials science and medicinal chemistry . They are used in various optoelectronic devices as sensitizers, semiconductors, light-emitting, and sensor materials . The indolo[2,3-b]quinoxaline framework is a common structural motif in numerous biologically active compounds that exhibit antiviral, antitumor, and antidiabetic activity .
Synthesis Analysis
The synthesis of indolo[2,3-b]quinoxaline derivatives often relies on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes . The most frequently employed synthetic route to these derivatives involves the condensation reactions of isatin with o-phenylenediamine . The use of copper-doped CdS nanoparticles was recently proposed for the reactions of substituted isatins with o-phenylenediamine, performed under the conditions of microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound is C19H19N3O2 . The structure of this compound and other indolo[2,3-b]quinoxaline derivatives was confirmed by IR, NMR, Mass, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indolo[2,3-b]quinoxaline derivatives are predominantly transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes . The condensation reactions of isatin with o-phenylenediamine are also commonly used .Physical And Chemical Properties Analysis
The molecular weight of this compound is 219.24 g/mol . It has a low reduction potential and high stability . The exact mass is 219.079647300 g/mol, and the monoisotopic mass is also 219.079647300 g/mol .Wirkmechanismus
Target of Action
The primary target of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound predominantly intercalates into the DNA helix , disrupting processes vital for DNA replication .
Mode of Action
This compound interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the planar fused heterocyclic compound between the base pairs of the DNA helix . This interaction disrupts the normal functioning of the DNA, affecting its replication and transcription processes .
Biochemical Pathways
It is known that the compound’s intercalation into dna disrupts vital processes for dna replication . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
The compound’s ability to intercalate into dna suggests it is capable of penetrating cell membranes
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of DNA replication . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells . The compound has shown cytotoxic effects against various human cancer cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) is an important parameter for the elucidation of anticancer, antiviral, and other activities
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline in lab experiments is its high potency and selectivity for JNK inhibition. It has been used at concentrations as low as 10 nM in cell-based assays. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in vivo. In addition, this compound has been found to have off-target effects, such as inhibition of CK2, which may complicate interpretation of results.
Zukünftige Richtungen
There are many potential future directions for research involving 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline. One area of interest is the development of more potent and selective JNK inhibitors, which may have improved therapeutic potential. Another area of interest is the investigation of the effects of JNK inhibition in different disease models, such as cardiovascular disease and diabetes. Finally, the identification of new targets and applications for this compound may lead to new insights into cellular signaling pathways and disease mechanisms.
Wissenschaftliche Forschungsanwendungen
2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline has been widely used as a tool compound in scientific research to investigate the role of JNK in various cellular processes. It has also been used to study other signaling pathways, such as the Wnt/β-catenin pathway, the NF-κB pathway, and the PI3K/Akt pathway. In addition, this compound has been used to study the effects of JNK inhibition in various disease models, including cancer, inflammation, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2,3-dimethoxy-6-propylindolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-4-9-22-15-8-6-5-7-12(15)18-19(22)21-14-11-17(24-3)16(23-2)10-13(14)20-18/h5-8,10-11H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSWGWVFKHTHGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



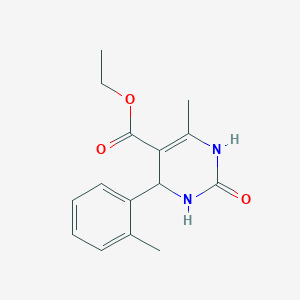
![4-[(Diethylamino)methyl]thiophene-2-carbaldehyde](/img/structure/B3266154.png)

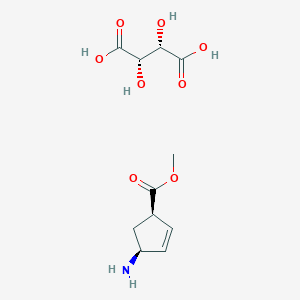
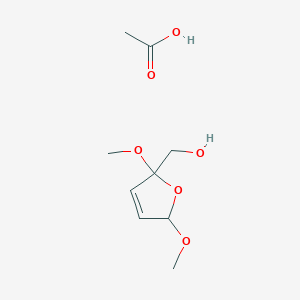
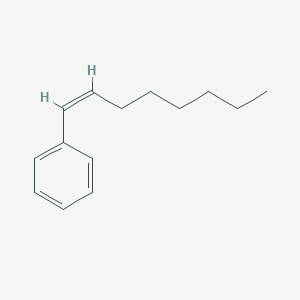
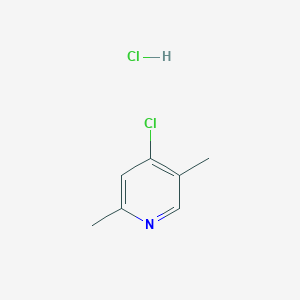
![Methyl[1-(2-methylphenyl)ethyl]amine](/img/structure/B3266200.png)
